Cas no 82475-03-4 (Baicalin methyl ester)

Baicalin methyl ester structure
Baicalin methyl ester structure
商品名:Baicalin methyl ester
CAS番号:82475-03-4
MF:C22H20O11
メガワット:460.387607574463
CID:2033657
PubChem ID:72747690

Baicalin methyl ester 化学的及び物理的性質

名前と識別子

    • Baicalin methyl ester
    • 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid methyl ester
    • Methyl (2R,3R,4R,5S,6R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carb
    • methyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate
    • MS-28434
    • HY-N4297
    • Methyl (2S,3S,4S,5R,6S)-6-((5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
    • SCHEMBL6245623
    • AKOS037515033
    • CS-0032670
    • 82475-03-4
    • SCHEMBL17663707
    • methyl (2S,3S,4S,5R,6S)-6-[(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate
    • インチ: 1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)32-13-8-12-14(16(25)15(13)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,17-20,22,24-28H,1H3/t17-,18-,19+,20-,22+/m0/s1
    • InChIKey: AOWRAYJMTOYETH-SXFAUFNYSA-N
    • ほほえんだ: OC1C(O)=C(O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](C(=O)OC)O2)C=C2OC(C3C=CC=CC=3)=CC(C=12)=O

計算された属性

  • せいみつぶんしりょう: 460.100561g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.4
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 11
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 460.100561g/mol
  • 単一同位体質量: 460.100561g/mol
  • 水素結合トポロジー分子極性表面積: 172Ų
  • 重原子数: 33
  • 複雑さ: 763
  • 同位体原子数: 0
  • 原子立体中心数の決定: 5
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 460.4

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.631±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 268-270 ºC
  • ふってん: 754.5±60.0 °C at 760 mmHg
  • フラッシュポイント: 265.0±26.4 °C
  • ようかいど: ほとんど溶けない(0.044 g/l)(25ºC)、
  • じょうきあつ: 0.0±2.7 mmHg at 25°C

Baicalin methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55168-1mg
Baicalin methyl ester
82475-03-4 98%
1mg
¥0.00 2023-09-07
Chengdu Biopurify Phytochemicals Ltd
BP2026-20mg
Baicalin methyl ester
82475-03-4 95%
20mg
$165 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP2026-20mg
Baicalin methyl ester
82475-03-4 95%
20mg
$165 2023-09-19
TargetMol Chemicals
TN1427-50 mg
Baicalin methyl ester
82475-03-4 95.59%
50mg
¥ 8,165 2023-07-11
TargetMol Chemicals
TN1427-25 mg
Baicalin methyl ester
82475-03-4 95.59%
25mg
¥ 5,443 2023-07-11
MedChemExpress
HY-N4297-20mg
Baicalin methyl ester
82475-03-4 98.14%
20mg
¥5710 2023-06-14
TargetMol Chemicals
TN1427-1mg
Baicalin methyl ester
82475-03-4 95.59%
1mg
¥ 418 2024-07-20
1PlusChem
1P00GAUQ-10mg
Baicalin methyl ester
82475-03-4 98%
10mg
$409.00 2023-12-16
1PlusChem
1P00GAUQ-5mg
Baicalin methyl ester
82475-03-4 99%
5mg
$224.00 2024-04-21
Aaron
AR00GB32-10mg
Baicalin methyl ester
82475-03-4 98%
10mg
$544.00 2025-02-11

Baicalin methyl ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  1 min, 0 °C; 1 h, rt
1.2 8.5 h, rt
リファレンス
An efficient, scalable approach to hydrolyze flavonoid glucuronides via activation of glycoside bond
Jiang, Xue-Yang; et al, Tetrahedron, 2017, 73(14), 1895-1903

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Tetrahydrofuran ;  6 h, 80 °C
リファレンス
An unambiguous and practical synthesis of Oroxylin A: a commonly misidentified flavone
Hemantha, Hosahalli P.; et al, Natural Product Research, 2021, 35(9), 1413-1420

Baicalin methyl ester Raw materials

Baicalin methyl ester Preparation Products

Baicalin methyl ester 関連文献

Baicalin methyl esterに関する追加情報

Introduction to Baicalin Methyl Ester (CAS No. 82475-03-4)

Baicalin methyl ester, a derivative of the flavonoid baicalin, is a compound of significant interest in the field of pharmaceutical chemistry and natural product research. With the CAS number 82475-03-4, this molecule has garnered attention for its potential therapeutic applications and structural characteristics. Flavonoids, a class of polyphenolic compounds widely found in plants, are renowned for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Baicalin methyl ester, in particular, has been studied for its role in various pharmacological contexts.

The chemical structure of Baicalin methyl ester consists of a glucuronide moiety attached to the flavone backbone, with a methoxy group at the 7-position. This modification enhances its solubility and bioavailability compared to baicalin, making it a promising candidate for drug development. The glucuronide group not only influences the pharmacokinetics of the compound but also contributes to its interaction with biological targets.

Recent research has highlighted the multifaceted therapeutic potential of Baicalin methyl ester. Studies have demonstrated its efficacy in modulating inflammatory pathways, which makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit key enzymes involved in inflammation, such as lipoxygenase and cyclooxygenase, has been well-documented in preclinical studies.

In addition to its anti-inflammatory properties, Baicalin methyl ester has shown promise in neuroprotective applications. Research indicates that it can cross the blood-brain barrier and exert neuroprotective effects against oxidative stress and neurodegeneration. This has led to investigations into its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to scavenge reactive oxygen species and protect against excitotoxicity makes it an attractive candidate for further development.

The pharmacological activity of Baicalin methyl ester is also linked to its antioxidant properties. Flavonoids are known for their ability to neutralize free radicals and reduce oxidative stress, which is implicated in various pathological conditions. Studies have shown that Baicalin methyl ester can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests that it may help mitigate oxidative damage associated with aging and chronic diseases.

Another area of interest is the antimicrobial activity of Baicalin methyl ester. Research has demonstrated its effectiveness against a range of bacterial and fungal pathogens. This property makes it a potential candidate for developing novel antimicrobial agents, particularly in light of the growing problem of antibiotic resistance. The mechanism by which Baicalin methyl ester exerts its antimicrobial effects appears to involve disrupting bacterial cell membranes and inhibiting key metabolic pathways.

The synthesis of Baicalin methyl ester is an important aspect of its pharmaceutical development. Various synthetic routes have been explored to optimize yield and purity. These methods often involve glucuronidation followed by methylation of the flavone core. Advances in synthetic chemistry have enabled the production of high-purity Baicalin methyl ester suitable for both preclinical and clinical studies.

Evaluation of Baicalin methyl ester's pharmacokinetic profile is crucial for understanding its therapeutic potential. Studies have shown that it exhibits good oral bioavailability and can be detected in biological fluids at significant concentrations after administration. This suggests that it may be suitable for oral delivery formulations, which would enhance patient compliance compared to injectable therapies.

The safety profile of Baicalin methyl ester has been assessed through toxicological studies conducted on animal models. These studies have indicated that the compound is well-tolerated at doses relevant to therapeutic use. However, further research is needed to fully characterize its safety profile in humans. Long-term studies are essential to evaluate any potential side effects or interactions with other medications.

Current clinical trials are exploring the therapeutic efficacy of Baicalin methyl ester in various conditions. These trials aim to provide evidence supporting its use as a treatment for chronic diseases such as diabetes, cardiovascular disorders, and certain types of cancer. The results from these trials will be crucial in determining whether Baicalin methyl ester can be translated into clinical practice.

The role of Baicalin methyl ester in combination therapy is another area being explored by researchers. Its ability to interact with multiple biological pathways suggests that it may enhance the efficacy of other drugs when used in combination regimens. This could lead to more effective treatments for complex diseases that involve multiple pathological processes.

In conclusion, Baicalin methyl ester (CAS No.82475-03-4) is a promising compound with diverse therapeutic applications. Its structural features contribute to its biological activity, making it a candidate for treating inflammatory diseases, neurodegenerative disorders, oxidative stress-related conditions, and infections. Further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic potential.

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